1-(2-Chloro-4-fluorophenyl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chloro-4-fluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H9ClFN. It is used in organic synthesis . The compound is available for purchase from various chemical suppliers .

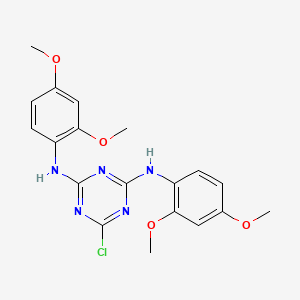

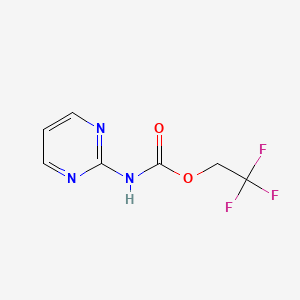

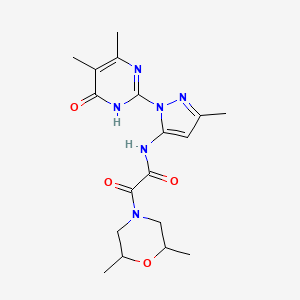

Molecular Structure Analysis

The molecular structure of this compound consists of a two-carbon chain (ethan-1-amine) attached to a phenyl ring, which is substituted at the 2-position with a chlorine atom and at the 4-position with a fluorine atom .Physical and Chemical Properties Analysis

This compound has a molecular weight of 173.62 . It is a liquid at room temperature . The compound’s InChI code is 1S/C8H9ClFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3 .Aplicaciones Científicas De Investigación

Electrophilic Amination

- Electrophilic amination of fluorophenols : A study demonstrated the electrophilic amination of 4-fluorophenol and other related compounds, showcasing a process involving the complete removal of the fluorine atom and the introduction of the chlorine atom (Bombek et al., 2004).

Kinetics and Mechanisms in Chemical Reactions

- Reaction kinetics with piperidine and pyrrolidine bases : The kinetics of the reaction of related compounds with primary and secondary amines in different solvents was reported, indicating complex reactions leading to specific final products (Jarczewski et al., 1986).

- Nucleophilic attacks on carbon–carbon double bonds : Research explored the substitution reactions of related ethylenes by anilines in various solvents, discussing the order of reaction and suggesting mechanisms for these reactions (Rappoport & Ta-Shma, 1971).

Synthesis and Characterization

- Synthesis of 2- and 3-aminobenzo[b]thiophenes : A study presented a convenient approach to synthesize 3-aminobenzo[b]thiophenes, demonstrating a simple, efficient one-pot synthesis method (Androsov et al., 2010).

- Chiral derivatization agent : The synthesis of 2-fluoro-2-phenyl-1-aminoethane from styrene was discussed, including the separation of enantiomers and their use as a chiral derivatizing agent (Hamman, 1989).

Corrosion Inhibition

- Molecular dynamics simulation studies : The corrosion inhibition performances of certain derivatives against corrosion of iron were predicted, providing insights into the molecular interactions involved (Kaya et al., 2016).

Antibacterial Activity

- Synthesis and antibacterial activity : The synthesis and in vitro antibacterial activity of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine against certain bacteria were examined (Uwabagira et al., 2018).

Safety and Hazards

The safety data sheet for 1-(2-Chloro-4-fluorophenyl)ethan-1-amine suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propiedades

IUPAC Name |

1-(2-chloro-4-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMGFESJCXOUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)

![2-(Furan-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2536731.png)

![2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2536732.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2536735.png)

amino}thiophene-2-carboxamide](/img/structure/B2536741.png)